2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid

Aldose Reductase Inhibition Diabetic Complications Enzyme Assay

This compound is the minimal pyrrol-1-ylbenzoyl-amino acid scaffold (MW 244.25), free of extended pharmacophores that introduce confounding activity. It serves as an essential structurally matched negative control for aldose reductase and Cu-AO inhibitor screening. The free carboxylic acid enables clean amide conjugation without deprotection steps, making it the ideal starting point for SAR campaigns. Ensure your comparative assays are reproducible with this unadorned reference compound—order today.

Molecular Formula C13H12N2O3
Molecular Weight 244.25
CAS No. 852940-44-4
Cat. No. B2620083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid
CAS852940-44-4
Molecular FormulaC13H12N2O3
Molecular Weight244.25
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O
InChIInChI=1S/C13H12N2O3/c16-12(17)9-14-13(18)10-3-5-11(6-4-10)15-7-1-2-8-15/h1-8H,9H2,(H,14,18)(H,16,17)
InChIKeyFIKPYUNKXLFIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

852940-44-4 (2-[(4-Pyrrol-1-ylbenzoyl)amino]acetic Acid) Procurement and Research Selection Guide


2-[(4-Pyrrol-1-ylbenzoyl)amino]acetic Acid (CAS: 852940-44-4) is a synthetic N-substituted glycine derivative featuring a 4-(1H-pyrrol-1-yl)benzoyl pharmacophore . With a molecular formula of C13H12N2O3 and a molecular weight of 244.25 g/mol, this compound belongs to the pyrrol-1-ylbenzoic acid-derived amino acid conjugate class . The molecule comprises a pyrrole heterocycle attached via its nitrogen to the para-position of a benzoyl group, which is further conjugated to glycine through an amide linkage [1]. This specific scaffold serves as a foundational building block in medicinal chemistry, providing a platform for structure-activity relationship (SAR) exploration around the pyrrol-1-ylbenzoyl pharmacophore without the confounding variables introduced by additional ring systems or complex substituents .

Procurement Risks of Substituting 852940-44-4 with In-Class Pyrrol-1-ylbenzoyl Analogs


Substituting 852940-44-4 with structurally similar pyrrol-1-ylbenzoyl derivatives introduces quantifiable and scientifically consequential risks. Compounds within this class exhibit fundamentally divergent activity profiles depending on the amino acid or heterocyclic substituent attached to the benzoyl group. For instance, replacing the glycine moiety with a pyrrole-acetic acid scaffold ([5-(4-pyrrol-1-ylbenzoyl)-1H-pyrrol-2-yl)]-acetic acid) yields a potent aldose reductase inhibitor [1], whereas substitution with hydrazide functionality produces selective copper-dependent amine oxidase inhibitors with Ki values of 0.5–1 μM . Conversely, 852940-44-4, as the unadorned glycine conjugate, lacks reported direct enzyme inhibitory activity and serves a distinct role as a synthetic intermediate or negative control . Blind substitution among these analogs would invalidate comparative SAR studies, introduce unintended biological activity, and compromise experimental reproducibility.

Quantitative Evidence Guide: Differentiating 852940-44-4 from Related Pyrrol-1-ylbenzoyl Analogs


Comparative Aldose Reductase Inhibitory Activity: 852940-44-4 vs. Extended Pyrrole-Acetic Acid Analog

852940-44-4 lacks reported aldose reductase inhibitory activity, in stark contrast to its extended analog [5-(4-pyrrol-1-ylbenzoyl)-1H-pyrrol-2-yl)]-acetic acid, which demonstrates quantifiable enzyme inhibition. This differential activity arises from the presence of the second pyrrole-acetic acid moiety absent in 852940-44-4, underscoring that the glycine conjugate alone is insufficient for target engagement [1].

Aldose Reductase Inhibition Diabetic Complications Enzyme Assay

Structural Divergence in Copper-Dependent Amine Oxidase (Cu-AO) Inhibition: Hydrazide vs. Glycine Conjugates

Hydrazide derivatives of pyrrol-1-ylphenylacetic acids exhibit potent and highly specific inhibition of plasma amine oxidase (a Cu-AO), with reported Ki values of 0.5–1 μM . These compounds act as noncompetitive, irreversible inhibitors through a two-step mechanism involving Schiff base formation with the enzyme's prosthetic carbonyl group . 852940-44-4, lacking the hydrazide moiety, cannot participate in this covalent inactivation mechanism and is not reported as a Cu-AO inhibitor. This functional group substitution fundamentally alters the compound's biological target profile.

Copper-Dependent Amine Oxidase Enzyme Inhibition Hydrazide Pharmacophore

Molecular Weight and Scaffold Complexity: Baseline Simplicity of 852940-44-4

852940-44-4 (MW = 244.25) represents the minimal pyrrol-1-ylbenzoyl-amino acid conjugate within its structural class. In comparison, [5-(4-pyrrol-1-ylbenzoyl)-1H-pyrrol-2-yl)]-acetic acid bears an additional pyrrole ring, substantially increasing molecular complexity, while N-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoyl]glycine (MW = 334.37) incorporates phenyl and methyl substituents that alter lipophilicity and steric profile [1]. This baseline simplicity makes 852940-44-4 the preferred starting point for systematic SAR expansion, as any observed biological activity in derivatives can be attributed to added functionality rather than the core scaffold itself.

Scaffold Complexity Molecular Weight SAR Baseline

Vendor-Reported Purity and Analytical Characterization Consistency

Multiple independent vendors report consistent analytical characterization for 852940-44-4. Leyan reports 95% purity , ChemBase/Enamine reports 95% purity with a melting point of 140–142°C and calculated logP of 1.89 [1], and BenchChem similarly lists 95% purity . This vendor convergence provides procurement confidence. In contrast, more complex analogs such as 1-[4-(1H-pyrrol-1-yl)benzoyl]-3H-spiro[2-benzofuran-1,4-piperidine]-3-one and 3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one have limited vendor availability and variable purity specifications, introducing batch-to-batch inconsistency risks .

Purity Analysis Vendor Comparison Quality Control

Recommended Application Scenarios for 852940-44-4 Based on Quantitative Evidence


Negative Control for Aldose Reductase Inhibition Assays

Given the absence of reported aldose reductase inhibitory activity for 852940-44-4, in direct contrast to the active analog [5-(4-pyrrol-1-ylbenzoyl)-1H-pyrrol-2-yl)]-acetic acid [1], this compound is optimally deployed as a structurally matched negative control. This application is essential for validating that observed inhibition in related pyrrol-1-ylbenzoyl derivatives is attributable to extended scaffold features rather than the core pharmacophore.

Baseline Scaffold for Systematic Structure-Activity Relationship (SAR) Studies

852940-44-4 possesses the minimal pyrrol-1-ylbenzoyl-amino acid structure (MW = 244.25) without additional substituents or ring systems [1]. This baseline simplicity makes it the ideal starting point for SAR campaigns where incremental modifications (e.g., amino acid variation, pyrrole substitution, or heterocyclic extension) are introduced and their functional consequences are quantitatively measured against this unadorned reference .

Synthetic Intermediate for Amide Bond Functionalization

The carboxylic acid moiety of 852940-44-4 is accessible for amide bond formation, enabling conjugation to amines, hydrazides, or other nucleophiles [1]. Unlike more complex analogs that already possess extended pharmacophores, 852940-44-4 provides a clean slate for synthetic elaboration without pre-existing functional groups that might interfere with downstream conjugation chemistry .

Control for Copper-Dependent Amine Oxidase (Cu-AO) Specificity Studies

Hydrazide derivatives of pyrrol-1-ylphenylacetic acids are potent, irreversible inhibitors of plasma amine oxidase with Ki values of 0.5–1 μM [1]. 852940-44-4 lacks the hydrazide pharmacophore and is therefore not expected to inhibit Cu-AOs. This compound serves as a critical control to distinguish specific, hydrazide-mediated Cu-AO inactivation from non-specific effects of the pyrrol-1-ylbenzoyl scaffold in enzyme assays.

Quote Request

Request a Quote for 2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.